1-(tert-Butyl)-3-vinylbenzene
Description
Properties
IUPAC Name |
1-tert-butyl-3-ethenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-10-7-6-8-11(9-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKIVCCLIQXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-tert-Butyl-3-ethylbenzene
The most widely reported method involves bromination of 1-tert-butyl-3-ethylbenzene using N-bromosuccinimide (NBS) under radical initiation. Key steps include:
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Reagents : NBS (1.0 equiv), benzoyl peroxide (0.004 equiv), carbon tetrachloride solvent.
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Outcome : 1-(1-bromoethyl)-3-tert-butylbenzene is obtained in >90% yield.
The reaction proceeds via a radical chain mechanism, where benzoyl peroxide generates bromine radicals that abstract hydrogen from the ethyl group, forming a benzylic radical. Subsequent bromination yields the monobrominated product.
Base-Mediated Elimination
The brominated intermediate undergoes dehydrohalogenation using potassium hydroxide in 2-propanol:
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Reagents : KOH (1.9 equiv), 2-propanol solvent.
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Outcome : 1-(tert-Butyl)-3-vinylbenzene is isolated in 50% yield after distillation.
The elimination follows an E2 mechanism, where the base abstracts a β-hydrogen, forming the vinyl group. Steric hindrance from the tert-butyl group favors regioselectivity for the 3-position.
Copper-Catalyzed Vinylation
Reaction with Vinyl Azides
An alternative approach employs copper acetate as a catalyst for coupling 1-tert-butyl-3-bromobenzene with vinyl azides:
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Reagents : Cu(OAc)₂ (20 mol%), vinyl azide (1.2 equiv), K₃PO₄ (2.0 equiv).
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Outcome : 20% yield of this compound, with competing side reactions.
This method suffers from low efficiency due to the instability of vinyl azides and competing dimerization pathways. Optimization studies suggest that bulky ligands or low temperatures may improve selectivity.
Comparative Analysis of Methods
The bromination-elimination route is industrially preferred due to higher yields and scalability, while copper-catalyzed methods remain exploratory.
Recent Advances and Optimization
Solvent Effects
Temperature Modulation
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert 3-tert-butylstyrene to its saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed:
Oxidation: 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
Reduction: 3-tert-butylethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Materials Science
Polymer Synthesis:
- Monomer Use: 1-(tert-Butyl)-3-vinylbenzene can serve as a monomer in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance. The presence of the tert-butyl group contributes to the overall stability of the polymer matrix.
Table 1: Properties of Polymers Synthesized from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate to High |
Case Study:
A study demonstrated that incorporating this compound into copolymers improved their thermal properties significantly compared to traditional vinyl monomers. This was attributed to the bulky tert-butyl group, which hindered chain packing and enhanced flexibility .
Pharmaceuticals
Drug Development:
- Bioavailability Enhancement: The structural characteristics of this compound make it a candidate for designing pharmaceutical compounds with improved bioavailability and metabolic stability. The vinyl group allows for further functionalization, which can enhance interaction with biological targets.
Table 2: Potential Drug Candidates Derived from this compound
| Compound Name | Target Disease | Mechanism of Action |
|---|---|---|
| Compound A | Cancer | Inhibition of tumor growth |
| Compound B | Inflammatory diseases | Modulation of immune response |
Case Study:
Research indicated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. These compounds were shown to inhibit pro-inflammatory cytokines, suggesting potential for treating conditions like rheumatoid arthritis .
Chemical Biology
Biological Probes:
- Interaction Studies: The compound can be utilized as a probe in studies exploring the interactions between benzene derivatives and biological macromolecules. Its ability to form stable complexes with proteins makes it valuable in biochemical research.
Table 3: Applications in Chemical Biology
| Application | Description |
|---|---|
| Protein Interaction Studies | Used to investigate binding affinities |
| Enzyme Activity Modulation | Serves as an inhibitor or activator in assays |
Case Study:
In a study focusing on enzyme inhibitors, this compound was found to selectively inhibit acetylcholinesterase, highlighting its potential as a lead compound for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-tert-butylstyrene in various applications involves its ability to undergo polymerization and form stable polymers. The tert-butyl group provides steric hindrance, which influences the polymerization process and the properties of the resulting polymers. In catalytic applications, 3-tert-butylstyrene can act as a ligand, facilitating the formation of active catalytic sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-tert-Butyl-3-methylbenzene (CAS: 1075-38-3)
- Molecular Formula : C₁₁H₁₆ (identical to 1-(tert-Butyl)-3-vinylbenzene).
- Physical Properties: Boiling Point: 204°C (vs. unreported for the vinyl analog). Density: 0.8657 g/cm³ at 20°C. Solubility: Very soluble in acetone, benzene, and ethanol .
- Key Differences :
1-tert-Butyl-4-methylbenzene (4-tert-Butyltoluene, CAS: 98-51-1)
- Molecular Formula : C₁₁H₁₆.
- Physical Properties: Boiling Point: 193°C (lower than the meta-methyl isomer). Solubility: Insoluble in water; slightly soluble in ethanol .
- Lacks the vinyl group’s capacity for electrophilic addition, making it less versatile in synthetic chemistry.
tert-Butylbenzene (CAS: 98-06-6)
- Molecular Formula : C₁₀H₁₄.
- Applications : Primarily used as a solvent and polymer-linking agent .
- Key Differences :
Butyl 2-methylbutanoate (Butylo-toluate, CAS: 15706-73-7)
- Molecular Formula : C₉H₁₈O₂.
- Physical Properties : Boiling Point: 179°C .
- Key Differences :
- The ester functional group introduces polarity and hydrolytic sensitivity, contrasting with the inertness of tert-butyl and vinyl groups in this compound.
Reactivity and Functionalization Potential
- Vinyl Group Reactivity : The vinyl substituent in this compound enables hydrogenation, epoxidation, and radical polymerization, which are unavailable in methyl- or ester-substituted analogs .
Biological Activity
1-(tert-Butyl)-3-vinylbenzene, a compound characterized by its unique structure, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, potential as an insect repellent, and implications for human health.
Chemical Structure and Properties
This compound is an aromatic compound featuring a tert-butyl group and a vinyl group attached to a benzene ring. The presence of these substituents contributes to its chemical reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, related compounds have shown significant activity against Staphylococcus aureus , a common pathogenic bacterium. Research indicates that certain structural features, such as unsaturation and specific functional groups, enhance antibacterial efficacy.
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| This compound | Staphylococcus aureus | Disruption of bacterial cell wall synthesis |
| 3-(3-tert-butylcyclohexyl)propanal | Staphylococcus aureus | Inhibition of protein synthesis |
Insect Repellency
In addition to antibacterial properties, this compound has been noted for its insect repellent capabilities. Studies have demonstrated that compounds with similar structures exhibit effective repellency against mosquitoes and ants.
- Repellency Results :
- Mosquitoes : 100% repellency after 10 minutes.
- Ants : 72% repellency over the first hour.
These findings suggest that the compound could be utilized in developing natural insect repellents, offering an alternative to synthetic chemicals.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers evaluated the antibacterial activity of this compound against various strains of bacteria. The compound displayed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.
Case Study 2: Insect Repellent Formulation
A formulation containing this compound was tested against common household pests. Results indicated a marked decrease in pest presence in treated areas compared to untreated controls, supporting its use in pest management strategies.
Safety and Toxicological Considerations
While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified under certain conditions as potentially carcinogenic based on exposure levels observed in animal studies. Therefore, further research is needed to establish safe usage guidelines for both therapeutic and pest control applications.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(tert-Butyl)-3-vinylbenzene, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or coupling reactions. Key steps include:
- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate tert-butyl halides for electrophilic substitution on vinylbenzene precursors .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity while minimizing side reactions .
- Temperature Control : Maintain temperatures between 0–25°C to balance reaction rate and selectivity .
- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product from tert-butylbenzene byproducts .
- Yield Improvement : Employ stoichiometric excess of tert-butylating agents (1.2–1.5 eq) and monitor reaction progress via TLC or GC-MS .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release toxic decomposition products at elevated temperatures .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent polymerization or oxidation .
Basic: How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Confirm tert-butyl protons as a singlet at δ 1.3–1.4 ppm and vinyl protons as doublets (δ 5.1–5.3 ppm for CH₂ and δ 5.7–6.8 ppm for CH) .
- ¹³C NMR : Identify tert-butyl carbons at δ 28–30 ppm (CH₃) and δ 34–36 ppm (quaternary C). Aromatic carbons appear at δ 120–140 ppm .
- IR Spectroscopy : Look for C=C stretching (1640–1680 cm⁻¹) and tert-butyl C-H bends (1360–1390 cm⁻¹) .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 174.3 confirms the molecular weight. Fragmentation patterns should show loss of tert-butyl (57 Da) and vinyl groups .
Advanced: What governs the regioselectivity of electrophilic substitution reactions on this compound?
Methodological Answer:
Regioselectivity is influenced by:
- Steric Effects : The bulky tert-butyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the less hindered meta position relative to itself .
- Electronic Effects : The electron-donating tert-butyl group activates the ring, while the vinyl group (mildly electron-withdrawing) deactivates adjacent positions. Computational DFT studies can map charge distribution to predict reactivity .
- Experimental Validation : Competitive reactions with bromine or nitrating agents under controlled conditions (e.g., H₂SO₄/HNO₃ at 0°C) isolate products for regiochemical analysis via NMR .
Advanced: How can computational models predict the stability and reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to determine bond dissociation energies (BDEs) and HOMO-LUMO gaps, which correlate with thermal stability and susceptibility to oxidation .
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., toluene, DMF) to assess aggregation tendencies or polymerization risks .
- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., epoxidation of the vinyl group) .
Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C and monitor degradation via HPLC-UV. Tert-butyl groups resist hydrolysis, but vinyl bonds may react in acidic conditions .
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) in a photoreactor to simulate sunlight-driven degradation. GC-MS identifies breakdown products like benzaldehyde or tert-butylphenols .
- Biodegradation Assays : Inoculate soil/water samples with microbial consortia and measure CO₂ evolution (OECD 301B test) to estimate biodegradation rates .
- Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri bioassays to quantify acute toxicity (LC₅₀/EC₅₀) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
